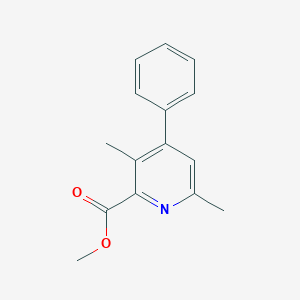
Methyl 3,6-dimethyl-4-phenylpicolinate
Descripción general
Descripción
“Methyl 3,6-dimethyl-4-phenylpicolinate” is a chemical compound with the molecular formula C15H15NO2 . It is also known as “3,6-Dimethyl-4-phenyl-2-Pyridinecarboxylic Acid Methyl Ester” and "2-Pyridinecarboxylic acid, 3,6-dimethyl-4-phenyl-, methyl ester" .
Molecular Structure Analysis
The molecular structure of “Methyl 3,6-dimethyl-4-phenylpicolinate” consists of 15 carbon atoms, 15 hydrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 241.29 .Aplicaciones Científicas De Investigación
DNA Binding and Biological Activity
Research on platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline (phen) explores the relationship between molecular structure and biological activity. These studies demonstrate that methylation significantly influences the cytotoxic activities of these compounds against cancer cell lines, highlighting the potential application of methylated phen derivatives in developing anticancer drugs (Brodie, Collins, & Aldrich-Wright, 2004).
Odorless Oxidation Processes
In the field of green chemistry, methylated compounds have been developed as efficient and odorless substitutes for traditional oxidation reagents. This innovation represents an advancement in making chemical processes more environmentally friendly and less disruptive in laboratory settings (Nishide, Patra, Matoba, Shanmugasundaram, & Node, 2004).
Methylation of Heterocycles
Studies on the methylation of 3-phenyl-1,2,4-triazolin-5-one and its derivatives explore the product distributions resulting from methylation with different agents. These investigations contribute to understanding how methylation influences the properties of heterocyclic compounds, which is crucial for designing pharmaceuticals and materials with specific functions (Kubota & Uda, 1976).
Photophysical Investigations
Research on rhenium(I)Cl(CO)3(phenanthroline) complexes, including methylated phen derivatives, characterizes their electronic states and photophysical properties. This work is significant for developing materials with potential applications in light-emitting devices and as photosensitizers in solar energy conversion (Striplin & Crosby, 2001).
Propiedades
IUPAC Name |
methyl 3,6-dimethyl-4-phenylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-9-13(12-7-5-4-6-8-12)11(2)14(16-10)15(17)18-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHNTNOHYAANAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C(=O)OC)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,6-dimethyl-4-phenylpicolinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole hydrochloride](/img/structure/B1431151.png)
![4,6-Dimethyl-2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride](/img/structure/B1431154.png)
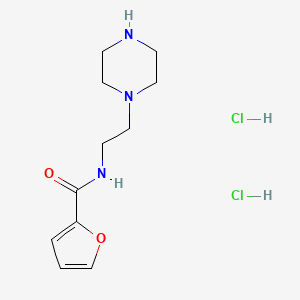
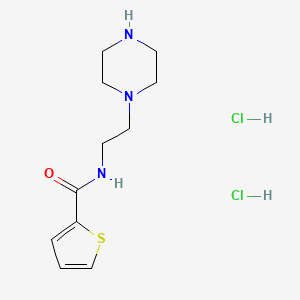
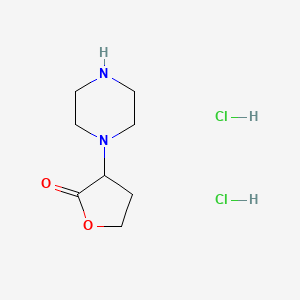
![2-[(Propane-2-sulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431160.png)
![4-[(2-Methylpropanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431161.png)
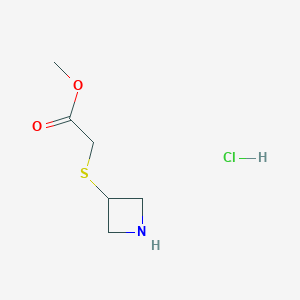
![4-[(2-Methylpropyl)sulfanyl]piperidine hydrochloride](/img/structure/B1431165.png)
![4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431167.png)
![3-[(Propane-2-sulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431169.png)
![2-[2-(Propane-2-sulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1431170.png)
![4-[(4-Methoxyphenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431171.png)